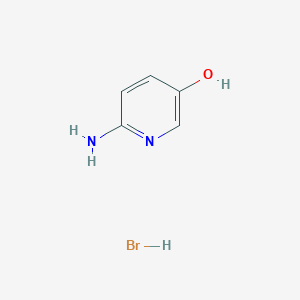
5-((tert-Butoxycarbonyl)amino)isoxazole-3-carboxylic acid
Overview
Description
5-((tert-Butoxycarbonyl)amino)isoxazole-3-carboxylic acid is a chemical compound with the molecular formula C15H16N2O5 . It has a molecular weight of 304.3 . The compound is also known as Boc-Aminoisoxazole-3-carboxylic acid.
Molecular Structure Analysis
The compound contains a total of 34 bonds, including 18 non-H bonds, 7 multiple bonds, 5 rotatable bonds, 2 double bonds, and 5 aromatic bonds . It also includes 1 five-membered ring, 1 carboxylic acid (aromatic), 1 (thio-) carbamate (aliphatic), 1 hydroxyl group, and 1 Isoxazole .Physical And Chemical Properties Analysis
The compound is a white solid . It is stored at room temperature . The InChI code for the compound is 1S/C15H16N2O5/c1-15(2,3)21-14(20)16-10-6-4-9(5-7-10)12-8-11(13(18)19)17-22-12/h4-8H,1-3H3, (H,16,20) (H,18,19) .Scientific Research Applications
Enantioselective Synthesis of Isoxazole-Containing Analogues
Isoxazole amino acids, including derivatives of 5-((tert-Butoxycarbonyl)amino)isoxazole-3-carboxylic acid, are crucial in the enantioselective synthesis of neuroexcitant glutamic acid analogues. These compounds are synthesized through diastereoselective alkylation and have shown excellent enantiomeric excess, indicating their potential in creating highly specific neuroactive agents (Pajouhesh & Curry, 1998).
Development of 3-Isoxazolols
A novel method for synthesizing 5-substituted 3-isoxazolols involves the use of N, O-diBoc-protected beta-keto hydroxamic acids, derived from carboxylic acid derivatives. This method avoids the formation of byproducts and highlights the versatility of tert-butoxycarbonyl-protected compounds in creating diverse isoxazolols, which are important in various pharmacological contexts (Sørensen, Falch, & Krogsgaard‐Larsen, 2000).
Synthesis of NMDA Receptor Antagonists
This compound plays a role in the synthesis of NMDA receptor antagonists. The compound is utilized in producing key intermediates for these antagonists, which are crucial in studying and potentially treating neurodegenerative diseases (Bombieri et al., 2005).
Regioselective Synthesis of Isoxazole-Phosphonates
The synthesis of 5-substituted isoxazole- and isoxazoline-3-phosphonates, which are bioisosteres of NMDA receptor antagonists, leverages compounds like this compound. This demonstrates the compound's role in creating structurally diverse molecules with potential therapeutic applications (Conti et al., 2009).
Safety and Hazards
Mechanism of Action
Target of Action
It’s known that isoxazole derivatives have a broad spectrum of targets and exhibit high biological activity .
Mode of Action
It’s known that isoxazole derivatives can interact with various biological targets, leading to changes in cellular processes . The compound’s tert-butoxycarbonyl (BOC) group is often used in organic synthesis as a protective group for amines, suggesting it may play a role in the compound’s interactions with its targets .
Biochemical Pathways
Isoxazole derivatives are known to affect a variety of biochemical pathways due to their broad spectrum of targets .
Result of Action
Isoxazole derivatives are known for their anticancer, anti-inflammatory, and antibacterial activities .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interactions with its targets .
Biochemical Analysis
Biochemical Properties
5-((tert-Butoxycarbonyl)amino)isoxazole-3-carboxylic acid plays a significant role in biochemical reactions, particularly in the synthesis of peptides and other bioactive molecules. The compound interacts with various enzymes, proteins, and other biomolecules through its functional groups. For instance, the carboxylic acid group can form ester or amide bonds with amino groups of proteins or peptides, facilitating the formation of peptide bonds in synthetic processes. Additionally, the Boc group can be selectively removed under acidic conditions, allowing for the controlled release of the amine group for further reactions .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various binding interactions with biomolecules. The compound can act as an enzyme inhibitor or activator, depending on the specific target enzyme. For instance, the isoxazole ring can form hydrogen bonds or hydrophobic interactions with the active site of enzymes, leading to inhibition or activation of enzymatic activity. Additionally, the Boc group can protect the amine group from unwanted reactions, allowing for selective modification of the compound in biochemical assays .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. The compound is generally stable under standard laboratory conditions, but it can undergo hydrolysis or oxidation over extended periods. Studies have shown that the Boc group can be removed under acidic conditions, leading to the formation of the free amine, which can then participate in further reactions. Long-term exposure to the compound in in vitro or in vivo studies has shown minimal degradation, making it a reliable reagent for biochemical research .
Dosage Effects in Animal Models
The effects of this compound in animal models vary with different dosages. At low doses, the compound has been shown to have minimal toxic effects, making it suitable for use in therapeutic applications. At higher doses, the compound can exhibit toxic or adverse effects, such as liver or kidney damage. Studies have identified specific dosage thresholds that must be adhered to in order to avoid these adverse effects. The compound’s impact on animal models provides valuable insights into its potential therapeutic applications and safety profile .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. The compound can interact with specific transporters or binding proteins that facilitate its uptake and localization within the cell. For instance, the carboxylic acid group can form ionic interactions with transport proteins, allowing for efficient transport across cell membranes. Once inside the cell, the compound can accumulate in specific compartments, such as the cytoplasm or nucleus, where it can exert its biochemical effects .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound can be directed to specific cellular compartments through targeting signals or post-translational modifications. For example, the presence of the Boc group can influence the compound’s localization by preventing its interaction with certain cellular components. Once localized, the compound can interact with specific organelles, such as mitochondria or the endoplasmic reticulum, where it can modulate various biochemical processes .
properties
IUPAC Name |
5-[(2-methylpropan-2-yl)oxycarbonylamino]-1,2-oxazole-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O5/c1-9(2,3)15-8(14)10-6-4-5(7(12)13)11-16-6/h4H,1-3H3,(H,10,14)(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCCHFCPUBYWBCF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC(=NO1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



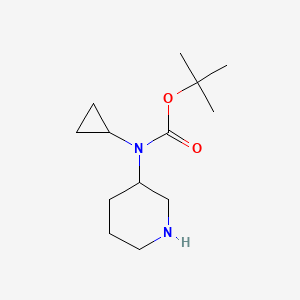

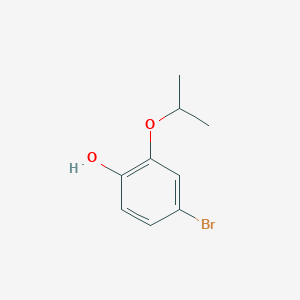


![2-(5-Bromo-2-fluorobenzyl)benzo[b]thiophene](/img/structure/B1375326.png)
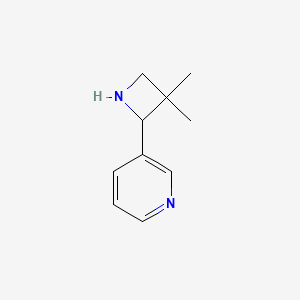
![2-(Bromomethyl)-5,8-dioxaspiro[3.4]octane](/img/structure/B1375329.png)
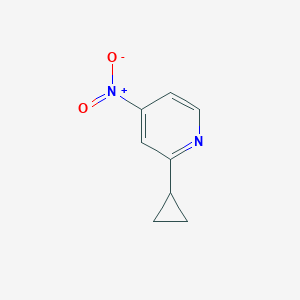
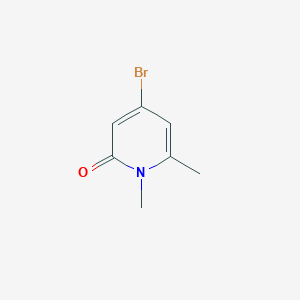
![Ethyl 3-{[(tert-butoxy)carbonyl]amino}pyrrolidine-1-carboxylate](/img/structure/B1375333.png)
![4-Bromo-3-fluoro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1375335.png)
